molecular formula C20H23N3O4 B5081083 1-[(4-ethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine

1-[(4-ethylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B5081083
M. Wt: 369.4 g/mol
InChI Key: NKDYRTFCSXWRBW-UHFFFAOYSA-N
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Description

“1-Acetyl-4-(4-hydroxyphenyl)piperazine” is a compound with the empirical formula C12H15N3O3 and a molecular weight of 249.27 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis process of 1-acetyl-4-(4-hydroxyphenyl)piperazine involves adding alkali and acid hydride into the alcohol-water solution of 4-hydroxyphenyl piperazine dihydrobromide . This method has a high product yield and purity .


Molecular Structure Analysis

The SMILES string for this compound is CC(N(CC1)CCN1C(C=C2)=CC=C2N+=O)=O . The InChI key is QUZMCJMGHMRZHA-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound is a solid . It has a density of 1.1115 (rough estimate), a melting point of 180-185 °C (lit.), a boiling point of 361.21°C (rough estimate), and a solubility of 4.3 g/L (20 ºC) .

Safety and Hazards

The safety data sheet for 1-Acetyl-4-(4-nitrophenyl)piperazine indicates that it can cause skin and eye irritation, and it can be harmful if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Properties

IUPAC Name

2-(4-ethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-2-16-3-9-19(10-4-16)27-15-20(24)22-13-11-21(12-14-22)17-5-7-18(8-6-17)23(25)26/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDYRTFCSXWRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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